molecular formula C14H11BrO3 B14396129 Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester CAS No. 88486-53-7

Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester

Cat. No.: B14396129
CAS No.: 88486-53-7
M. Wt: 307.14 g/mol
InChI Key: RYJNQCCWVCTPEB-UHFFFAOYSA-N
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Description

Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxyl group at the 3-position and a (4-bromophenyl)methyl ester group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester typically involves the esterification of 3-hydroxybenzoic acid with (4-bromophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, the compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Benzoic acid, 3-hydroxy-, (4-bromophenyl)methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88486-53-7

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(4-bromophenyl)methyl 3-hydroxybenzoate

InChI

InChI=1S/C14H11BrO3/c15-12-6-4-10(5-7-12)9-18-14(17)11-2-1-3-13(16)8-11/h1-8,16H,9H2

InChI Key

RYJNQCCWVCTPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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